molecular formula C11H13ClN2O3S B1437869 4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde CAS No. 914348-64-4

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde

Cat. No.: B1437869
CAS No.: 914348-64-4
M. Wt: 288.75 g/mol
InChI Key: ALFXRLGWNCUESD-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Chlorination: The chloro substituent is introduced through chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Formylation: The formyl group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted thiazole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(4-methoxy-1-piperidinyl)-5-thiazolecarboxaldehyde: Similar structure with a methoxy group instead of a carbomethoxyl group.

    4-Chloro-2-(4-ethyl-1-piperidinyl)-5-thiazolecarboxaldehyde: Similar structure with an ethyl group instead of a carbomethoxyl group.

Uniqueness

4-Chloro-2-(4-carbomethoxyl-1-piperidinyl)-5-thiazolecarboxaldehyde is unique due to the presence of the carbomethoxyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-17-10(16)7-2-4-14(5-3-7)11-13-9(12)8(6-15)18-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXRLGWNCUESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661668
Record name Methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-64-4
Record name Methyl 1-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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